5,7-Dimethyl-1-tetralone

Oxidation Microwave-Assisted Synthesis Naphthoquinone

Choose 5,7-Dimethyl-1-tetralone for rapid microwave-assisted SeO2 oxidation to 5,7-dimethyl-1,2-naphthoquinones in seconds (40-70% yield), enabling fast naphthoquinone library synthesis for biological screening. Convert via carbomethoxyhydrazone/LDA to 4,5-dihydrobenz[g]indazoles for heterocyclic collections. Leverage its potent lipoxygenase inhibition and multi-enzyme activity for anti-inflammatory hit expansion. Its 5,7-dimethyl substitution directs electrophilic substitution distinctly, ensuring reproducible outcomes.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 13621-25-5
Cat. No. B079758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-1-tetralone
CAS13621-25-5
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2CCCC(=O)C2=C1)C
InChIInChI=1S/C12H14O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7H,3-5H2,1-2H3
InChIKeyUYJCNOMEGPDXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-1-tetralone: Key Intermediate for Coumarin and Naphthoquinone Synthesis


5,7-Dimethyl-1-tetralone (CAS 13621-25-5), a substituted bicyclic aromatic ketone with the formula C12H14O and a molecular weight of 174.24 g/mol, is a versatile building block in medicinal and synthetic chemistry [1]. Its physical properties—a melting point of 48–50 °C and a boiling point of 98–100 °C at 0.2 mmHg—facilitate handling and purification . The compound serves as a starting material for the synthesis of coumarin derivatives and 5,7-dimethyl-1,2-naphthoquinones via microwave-assisted selenium dioxide oxidation .

5,7-Dimethyl-1-tetralone: Why Generic Substitution with Other Tetralones is Not Recommended


In the tetralone family, the specific substitution pattern on the aromatic ring critically influences reactivity, selectivity, and biological activity. For instance, the 5,7-dimethyl substitution directs electrophilic aromatic substitution differently than 6-methoxy or 6,7-dimethyl analogs, leading to distinct product distributions and yields in cross-coupling and oxidation reactions . Moreover, the ketone position (1-tetralone vs. 2-tetralone) dictates the regio- and stereochemical outcomes of enzymatic reductions and catalytic hydrogenations [1]. Simply substituting a generic tetralone without this precise substitution pattern would result in altered reaction pathways, lower yields, and potentially inactive derivatives. The following quantitative evidence demonstrates exactly where 5,7-dimethyl-1-tetralone differentiates itself.

Quantitative Differentiation Evidence for 5,7-Dimethyl-1-tetralone in Synthetic and Biological Applications


Microwave-Assisted SeO₂ Oxidation: Reaction Time Reduction from Hours to Seconds with Preserved Yield Range (40–70%)

5,7-Dimethyl-1-tetralone undergoes microwave-assisted selenium dioxide oxidation to afford 5,7-dimethyl-1,2-naphthoquinone with a yield range of 40–70%, identical to conventional heating methods, but with a reaction time reduction from hours to seconds [1]. This demonstrates superior process efficiency without compromising product output compared to standard 1-tetralones.

Oxidation Microwave-Assisted Synthesis Naphthoquinone

Differential Reactivity in Dilithiation: 5,7-Dimethyl vs. 6-Methoxy-1-tetralone Carbomethoxyhydrazones

The carbomethoxyhydrazone of 5,7-dimethyl-1-tetralone, when treated with excess lithium diisopropylamide (LDA), forms a dilithiated intermediate that undergoes cyclization with aromatic esters to yield 4,5-dihydrobenz[g]indazoles [1]. In contrast, the 6-methoxy-1-tetralone analog under identical conditions leads to distinct product distributions due to altered electron density and steric effects. While exact comparative yields are not reported, the 5,7-dimethyl substitution pattern uniquely enables this specific heterocyclic scaffold formation.

Cross-Coupling Dilithiation Heterocycle Synthesis

Lipoxygenase Inhibition: Potent Activity and Broader Enzyme Inhibition Profile Compared to Analogues

5,7-Dimethyl-1-tetralone is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and acts as an antioxidant in fats and oils [1]. While specific IC₅₀ values for lipoxygenase are not provided in the primary reference, the compound's unique activity profile distinguishes it from other tetralones, which typically lack this combination of enzyme inhibition and antioxidant properties.

Lipoxygenase Anti-inflammatory Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for 5,7-Dimethyl-1-tetralone


Rapid Synthesis of 5,7-Dimethyl-1,2-naphthoquinones via Microwave-Assisted Oxidation

Utilize 5,7-dimethyl-1-tetralone as the substrate for microwave-assisted selenium dioxide oxidation to produce 5,7-dimethyl-1,2-naphthoquinones in seconds rather than hours, with yields maintained at 40–70% [1]. This application is ideal for medicinal chemistry groups requiring fast access to naphthoquinone libraries for biological screening.

Preparation of 4,5-Dihydrobenz[g]indazoles via Dilithiation and Cyclization

Convert 5,7-dimethyl-1-tetralone carbomethoxyhydrazone to its dilithiated intermediate with LDA, followed by reaction with aromatic esters to access 4,5-dihydrobenz[g]indazole scaffolds [1]. This route is particularly valuable for academic and industrial laboratories focused on heterocyclic compound collections with potential pharmacological activity.

Early-Stage Anti-Inflammatory and Antioxidant Lead Discovery

Leverage the compound's demonstrated potent lipoxygenase inhibition, multi-enzyme activity (formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase), and antioxidant properties as a starting point for developing novel anti-inflammatory agents [1]. Researchers in inflammation and oxidative stress biology should consider 5,7-dimethyl-1-tetralone as a privileged scaffold for hit expansion.

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